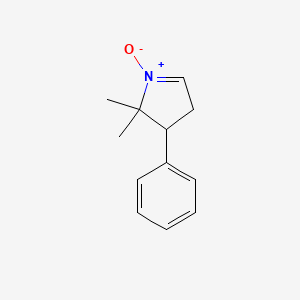

5,5-二甲基-4-苯基-1-吡咯啉 N-氧化物

描述

5,5-Dimethyl-1-pyrroline N-oxide, also known as DMPO, is an organic compound . It is a colorless crystalline solid that is stable at room temperature . DMPO is generally used as a free-radical spin-trapping agent or as an electrophilic component during the synthesis of pyrrolidine derivatives . It can also be considered as a 1,3-dipole in cycloaddition processes .

Synthesis Analysis

The synthesis of 5,5-Dimethyl-1-pyrroline N-oxide can be achieved through different pathways. A common method involves starting with pyrroline as the initial material, which reacts with dimethylamine to produce 5,5-Dimethyl-1-pyrroline. The resulting 5,5-Dimethyl-1-pyrroline then reacts with oxygen under appropriate conditions to oxidize it into the corresponding N-oxide .Molecular Structure Analysis

The empirical formula of 5,5-Dimethyl-1-pyrroline N-oxide is C6H11NO, and its molecular weight is 113.16 .Chemical Reactions Analysis

5,5-Dimethyl-1-pyrroline N-oxide is commonly used in spin trapping, an analytical technique employed in chemistry and biology for the detection and identification of short-lived free radicals through the use of electron paramagnetic resonance (EPR) spectroscopy . A common method for spin-trapping involves the addition of a radical to a nitrone spin trap resulting in the formation of a spin adduct, a nitroxide-based persistent radical, that can be detected using EPR .Physical And Chemical Properties Analysis

5,5-Dimethyl-1-pyrroline N-oxide is a colorless crystalline solid . It has a density of 0.95g/cm³ . Its melting point is 25-29 °C (lit.), and its boiling point is 274.2°C at 760 mmHg . The refractive index is 1.496 (lit.) .科学研究应用

在癌症研究中的应用

5,5-二甲基-4-苯基-1-吡咯啉 N-氧化物及其相关化合物已在癌症研究中得到探索。Anderson 和 Milowsky (1987) 合成了吡咯啉 N-氧化物的衍生物并在小鼠白血病模型中进行了测试,发现了一些情况下其活性显着且比指示酚 N-氧化物效力更高。然而,发现某些类似物(如 5,5-二甲基版本)是无活性的 (Anderson & Milowsky, 1987)。

在自由基研究中

5,5-二甲基-1-吡咯啉 N-氧化物 (DMPO) 通常用于识别光化学系统中的自由基。Bilski 等人 (1996) 研究了其在不同 pH 条件下与单线态氧的反应,表明 DMPO 猝灭单线态氧磷光并引发氧消耗。这项研究突出了 DMPO 在氧化过程中的作用,包括 DMPO 及其降解产物的氧化 (Bilski, Reszka, Bilska, & Chignell, 1996)。

自旋捕获应用

该化合物已广泛用于自旋捕获研究。Janzen 等人 (1994) 制备了各种取代的 5,5-二甲基-1-吡咯啉 N-氧化物,提供了溶剂极性对自旋加合物的 EPR 超精细分裂常数的影响的见解。这些发现对于理解不同环境中的自旋捕获机制至关重要 (Janzen, Zhang, & Haire, 1994)。

在氧化反应研究中

Nakajima 等人 (2005) 分析了包括 5,5-二甲基-1-吡咯啉-N-氧化物在内的亚硝酮类自旋捕获剂与金 (III) 离子的氧化反应。这项研究有助于理解亚硝酮与金属离子的相互作用以及由此产生的自由基形成,这对于化学和生物化学中的应用至关重要 (Nakajima, Ueda, Endoh, Tajima, & Makino, 2005)。

在自由基加合物研究中的应用

Haire 等人 (1988) 报告了 DMPO 的氧中心自由基加合物的第一个 1H 和 14N ENDOR 光谱。他们的发现,特别是独特的谱特征和构象分配,对于推进对各种科学领域中自由基加合物的理解具有重要意义 (Haire, Oehler, Goldman, Dudley, & Janzen, 1988)。

作用机制

5,5-Dimethyl-1-pyrroline N-oxide acts as a free-radical spin-trapping agent. It reacts covalently with the radical products and forms a more stable adduct that will also have paramagnetic resonance spectra detectable by EPR spectroscopy . This allows for the detection and identification of short-lived free radicals .

安全和危害

属性

IUPAC Name |

2,2-dimethyl-1-oxido-3-phenyl-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2)11(8-9-13(12)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXKTUGSCKJXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC=[N+]1[O-])C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489288 | |

| Record name | 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20894-18-2 | |

| Record name | 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)

![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)